High-Purity Synthesis of Asymmetric Heptyl Undecyl Phthalate (HUP)
High-Purity Synthesis of Asymmetric Heptyl Undecyl Phthalate (HUP)
Executive Summary
This guide outlines the precision synthesis of Heptyl Undecyl Phthalate (HUP) , a high-molecular-weight asymmetric phthalate ester.[1] While industrial "711P" phthalates are often produced as statistical mixtures (containing diheptyl, diundecyl, and heptyl undecyl species), research and drug development applications require high-purity asymmetric entities to establish precise structure-activity relationships (SAR) and toxicological profiles.[1]
The protocol detailed below utilizes a Sequential Mono-Esterification (SME) pathway. Unlike one-pot "mixed alcohol" routes which yield a statistical distribution (approx. 50% asymmetric), the SME pathway maximizes the yield of the asymmetric target by isolating the ring-opening kinetics of the phthalic anhydride from the rate-limiting condensation step.
Theoretical Framework & Mechanistic Logic[1]
The Asymmetric Challenge
The core challenge in synthesizing asymmetric diesters is Transesterification (Scrambling) . At the high temperatures required for the second esterification step (
To mitigate this, we employ a Titanate-Catalyzed Sequential Route :
-
Step 1 (Kinetic Control): Phthalic Anhydride (PA) reacts with 1-Heptanol.[1] This ring-opening reaction is fast, exothermic, and requires no catalyst.[1] It quantitatively yields Mono-Heptyl Phthalate (MHP).[1]
-
Step 2 (Thermodynamic Control): MHP reacts with 1-Undecanol using a Lewis Acid catalyst (Tetra-isopropyl Titanate).[1] This step removes water to drive the equilibrium forward.[1]
Why Titanates? Unlike Brønsted acids (e.g.,
Reaction Mechanism Visualization[1]
Figure 1: The Sequential Mono-Esterification mechanism.[1] Step 1 is an addition reaction; Step 2 is a condensation reaction requiring water removal.
Experimental Protocol
Reagents & Equipment
| Reagent | Purity | Role | Stoichiometry |
| Phthalic Anhydride (PA) | >99.5% | Core Substrate | 1.0 eq |
| 1-Heptanol | >99% | Alkyl Donor 1 | 1.05 eq |
| 1-Undecanol | >98% | Alkyl Donor 2 | 1.10 eq |
| Tetra-isopropyl Titanate (TIPT) | 98% | Lewis Acid Catalyst | 0.05 wt% of PA |
| Sodium Carbonate (aq) | 10% | Neutralization | Excess |
Equipment: 4-neck round bottom flask, Dean-Stark trap, Nitrogen sparge, Mechanical stirrer, High-vacuum pump.[1]
Step-by-Step Synthesis
Phase 1: Formation of Mono-Heptyl Phthalate (MHP)
-
Charge: Load 1.0 eq of molten Phthalic Anhydride (PA) into the reactor.
-
Heat: Establish a temperature of
under a slow Nitrogen blanket. -
Addition: Add 1.05 eq of 1-Heptanol dropwise over 45 minutes.
-
Hold: Agitate at
for 60 minutes. -
Validation: Check Acid Value (AV). Theoretical AV for MHP is approx. 212 mg KOH/g.[1]
Phase 2: Esterification to HUP
-
Addition: Add 1.10 eq of 1-Undecanol and 0.05 wt% TIPT catalyst.
-
Ramp: Increase temperature to
. Reflux will begin.[1][2] -
Water Removal: Engage the Dean-Stark trap. Gradually increase temperature to
over 3 hours.-
Vacuum Assist: As reaction slows (approx. 90% conversion), apply mild vacuum (600 mbar
100 mbar) to strip remaining water.[1]
-
-
Completion: Stop when Acid Value
mg KOH/g.
Phase 3: Purification (Work-up)[1]
-
Titanate Hydrolysis: Cool to
. Add 2 wt% water and 0.5% .[1] Agitate for 30 mins to hydrolyze the titanate into inert and neutralize residual acidity. -
Filtration: Filter the crude ester through a bed of celite/activated carbon to remove
and color bodies.[1] -
Steam Stripping: Perform steam distillation at
/ 10 mbar to remove excess Heptanol and Undecanol. -
Final Polish: Filter through a 0.45
m PTFE membrane.[1]
Process Workflow & Controls
Figure 2: Operational workflow emphasizing critical control points (AV checks).
Analytical Validation (QC)
To confirm the product is the asymmetric HUP and not a mixture of Diheptyl (DHP) and Diundecyl (DUP) phthalates, the following criteria must be met:
| Parameter | Method | Specification | Rationale |
| GC-MS | Agilent 5977B | Single Major Peak | DHP, HUP, and DUP have distinct retention times due to MW differences (362, 418, 474 g/mol ).[1] |
| Acid Value | ASTM D1045 | < 0.05 mg KOH/g | Indicates complete conversion of monoester.[1] |
| Color (APHA) | ASTM D1209 | < 20 | High purity for pharmaceutical/analytical use.[1] |
| Water Content | Karl Fischer | < 0.1% | Prevents hydrolysis during storage.[1] |
Note on GC Interpretation: In a statistical mix, you would see three peaks in a 1:2:1 ratio.[1] In this sequential synthesis, the asymmetric HUP peak should constitute >85% of the total area, with minor symmetrical impurities due to unavoidable transesterification.
References
-
Kirk-Othmer Encyclopedia of Chemical Technology. "Plasticizers."[1] Wiley-Interscience.[1] (Provides foundational kinetics for phthalate esterification). [1]
-
Ullmann's Encyclopedia of Industrial Chemistry. "Phthalic Acid and Derivatives." (Details the industrial titanate catalysis mechanism). [1]
-
TIB Chemicals. "Titanate Catalysts for Esterification."[1] (Technical data on TIPT vs. Acid catalysts).
-
PubChem. "Diundecyl Phthalate & Related Esters."[1] (Physical property verification for C11 chains).
-
European Patent Office. "Method of making mixed esters of phthalic acid."[1] (Describes the sequential addition logic to minimize symmetric byproducts).
